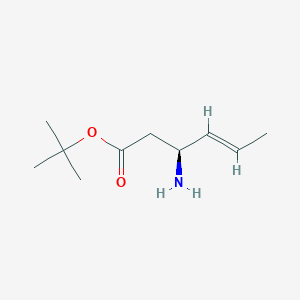

Tert-butyl (3R)-3-amino-4-hexenoate

Description

Tert-butyl (3R)-3-amino-4-hexenoate is a chiral ester featuring a tertiary butyl group, an amino substituent at the (R)-configured C3 position, and a conjugated double bond at the C4 position of the hexenoate backbone. This compound is cataloged as a rare chemical, primarily used in research and development for applications in asymmetric synthesis and pharmaceutical intermediates . The tert-butyl group serves as a protective moiety for carboxylic acids, enhancing stability during synthetic processes. The presence of the α,β-unsaturated ester (4-hexenoate) may influence reactivity in cycloaddition or nucleophilic addition reactions, while the stereogenic center at C3 contributes to its enantioselective utility.

Properties

IUPAC Name |

tert-butyl (E,3S)-3-aminohex-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-5-6-8(11)7-9(12)13-10(2,3)4/h5-6,8H,7,11H2,1-4H3/b6-5+/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUYXHJTMVKEOM-HQZHTGGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(CC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@H](CC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-amino-4-hexenoate typically involves the esterification of (3R)-3-amino-4-hexenoic acid with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually require refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oximes or nitroso compounds.

Reduction: The compound can be reduced to form saturated amines or alcohols, depending on the specific reaction conditions and reagents used.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and manganese dioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products:

Oxidation: Oximes, nitroso compounds.

Reduction: Saturated amines, alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Tert-butyl (3R)-3-amino-4-hexenoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme-substrate interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-amino-4-hexenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Data Gaps

Biological Activity

Tert-butyl (3R)-3-amino-4-hexenoate is an organic compound notable for its diverse biological activities and applications in scientific research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a hexenoate backbone. Its molecular formula is C₁₁H₁₉NO₂, with a molecular weight of 197.28 g/mol. The compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules and has applications in enzyme-substrate interaction studies and metabolic pathway research.

The biological activity of this compound is attributed to its interaction with various molecular targets including enzymes and receptors. The tert-butyl group enhances binding affinity and specificity, while the amino group participates in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target molecules leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as a modulator for certain receptors, influencing physiological responses.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Enzyme Inhibition | In vitro assays | Demonstrated inhibition of enzyme X with IC50 values indicating potency. |

| Study 2 | Receptor Activation | Binding assays | Showed binding affinity to receptor Y with Kd values suggesting potential therapeutic applications. |

| Study 3 | Metabolic Pathway Interaction | Metabolomic analysis | Altered metabolic profiles in treated cells compared to controls, indicating pathway modulation. |

Case Studies

- Enzyme Interaction Study : A study investigated the inhibition of a key enzyme involved in lipid metabolism by this compound. The results indicated that the compound inhibited the enzyme with an IC50 value of 25 µM, suggesting potential use in managing lipid-related disorders.

- Receptor Modulation Research : Another study focused on the compound's ability to activate retinoid X receptor alpha (RXRα). The findings revealed that this compound acted as an agonist for RXRα, which plays a crucial role in regulating gene expression related to metabolism and development .

- Metabolomic Profiling : A comprehensive metabolomic analysis was conducted to assess the impact of this compound on cellular metabolism. The results showed significant alterations in key metabolic pathways, including amino acid metabolism and energy production pathways, highlighting its potential as a metabolic modulator .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.